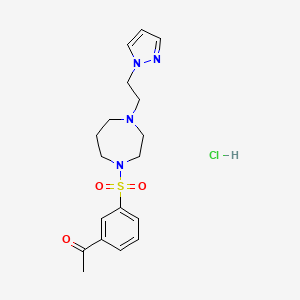
1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .Scientific Research Applications
Synthesis Techniques
The compound is involved in innovative synthesis techniques, including the use of microwave energy to enhance the synthesis of pyrazole derivatives, which are characterized by detailed spectral analysis. These derivatives have been screened for antimicrobial activity against various bacteria, showcasing the efficiency of microwave-assisted synthesis in enhancing reaction rates and product yields (Katade et al., 2008).
Antimicrobial and Antifungal Activities
Research has demonstrated the compound's derivatives' effectiveness in antimicrobial and antifungal activities. For example, benzimidazole derivatives synthesized from related compounds have shown significant antibacterial and antifungal properties, contributing to the search for new and effective antimicrobial agents (El-Ablack, 2011).
Chemical Transformations and Biological Activities
Chemical transformations leading to pyrazole triflones and their application in pharmaceuticals highlight the compound's versatility. The synthesis process involves treatment with nitroalkenes under basic conditions, producing pyrazole derivatives with potential pharmaceutical applications (Das et al., 2018).
Structural and Mechanistic Insights
Studies on the compound and its derivatives provide structural and mechanistic insights, such as the discovery of polymorphs and configurational disorder. These findings have implications for drug design and the understanding of molecular interactions in solid forms (Mohamed et al., 2016).
Antiviral Activity
Research into the antiviral activity of derivatives highlights the potential for developing new therapeutic agents. The synthesis and evaluation of pyrazolo[3,4-b]pyridin-5-yl ethanone and related derivatives have shown promising results against HSV1 and HAV-MBB, illustrating the compound's contribution to antiviral drug development (Attaby et al., 2006).
Future Directions
properties
IUPAC Name |
1-[3-[[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.ClH/c1-16(23)17-5-2-6-18(15-17)26(24,25)22-10-4-8-20(12-14-22)11-13-21-9-3-7-19-21;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHTYXGISUXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

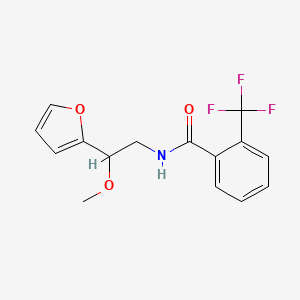
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
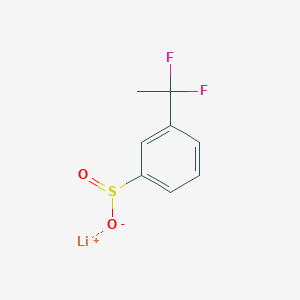
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)
![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

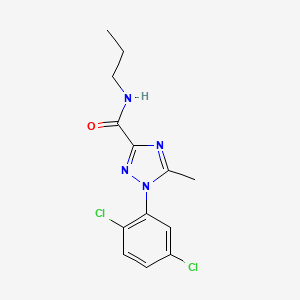
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)
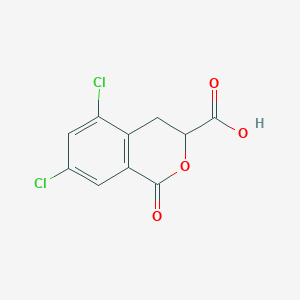


![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)